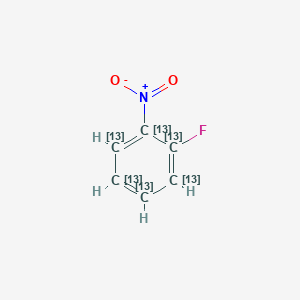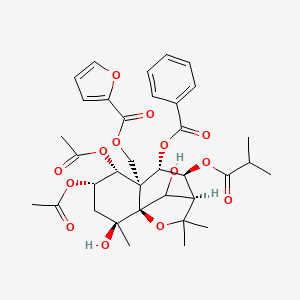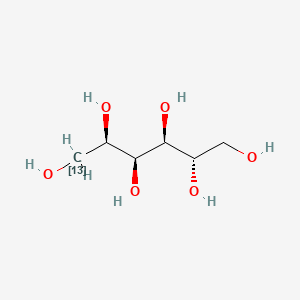
Acipimox (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acipimox (sodium) is a niacin derivative used as a hypolipidemic agent. It is primarily employed in the treatment of hyperlipidemias, specifically Fredrickson type IIb and type IV hyperlipoproteinemia . Acipimox inhibits the production of triglycerides by the liver and the secretion of very-low-density lipoprotein (VLDL), leading to a modest reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Acipimox involves the following steps :
Starting Material: 5-methylpyrazine-2-carboxylic acid.
Formation of Salt: The starting material is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt.
Oxidation: An oxidant is added to the solution.
Cooling and Crystallization: The solution is cooled and crystallized to obtain Acipimox.
This method is advantageous due to its simple reaction conditions, higher selectivity in forming the nitrogen oxide, avoidance of metal catalysts, and suitability for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Acipimox undergoes various chemical reactions, including:
Oxidation: The oxidation of 5-methylpyrazine-2-carboxylic acid to form Acipimox.
Reduction: Reduction reactions involving the nitro group.
Substitution: Substitution reactions involving the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major product formed from these reactions is Acipimox itself, with potential by-products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acipimox has a wide range of scientific research applications :
Chemistry: Used as a model compound in studying lipid metabolism and hypolipidemic agents.
Biology: Investigated for its effects on lipid metabolism and insulin sensitivity.
Medicine: Used in clinical trials for treating hyperlipidemia and mitochondrial myopathy.
Industry: Employed in the pharmaceutical industry for the production of hypolipidemic agents.
Mécanisme D'action
Acipimox exerts its effects by inhibiting the production of triglycerides by the liver and the secretion of VLDL . It acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This reduces the concentration of fatty acids in the blood plasma and their inflow into the liver, leading to a reduction in VLDL cholesterol production and an increase in HDL cholesterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: Another niacin derivative used as a hypolipidemic agent.
Fibrates: A class of hypolipidemic agents that includes gemfibrozil and fenofibrate.
Statins: A class of drugs used to lower cholesterol levels, including atorvastatin and simvastatin.
Uniqueness
Acipimox is unique in its ability to reduce triglyceride levels with potentially fewer adverse effects compared to nicotinic acid . Unlike statins and fibrates, Acipimox specifically targets the niacin receptor 1, providing a distinct mechanism of action .
Propriétés
Formule moléculaire |
C6H5N2NaO3 |
|---|---|
Poids moléculaire |
176.11 g/mol |
Nom IUPAC |
sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
APTVATQAOBWAAS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


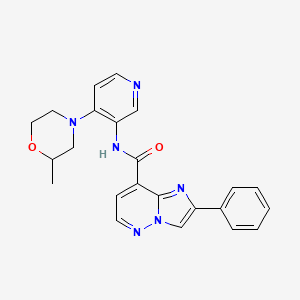
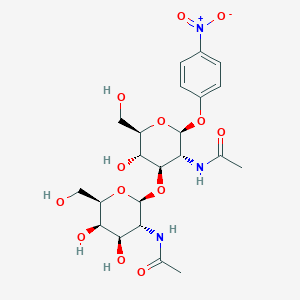
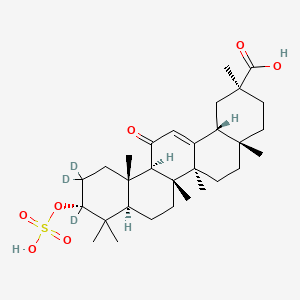
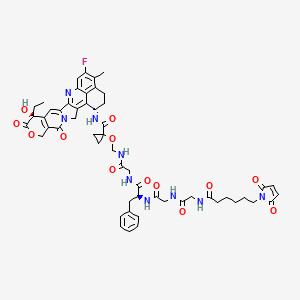
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
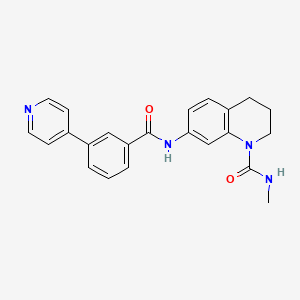
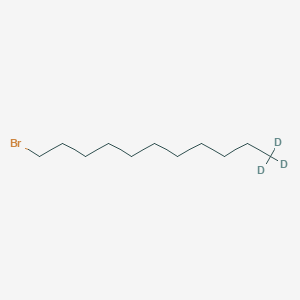
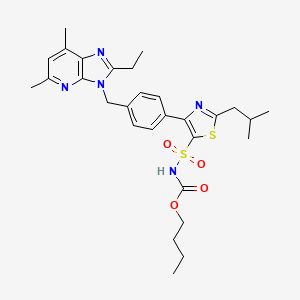
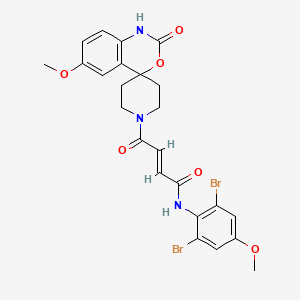
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
